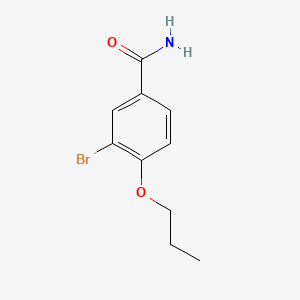

3-Bromo-4-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-propoxybenzamide is a chemical compound with the CAS Number: 882603-03-4. It has a molecular weight of 258.11 . The IUPAC name for this compound is 3-bromo-4-propoxybenzamide .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-propoxybenzamide is 1S/C10H12BrNO2/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H2,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

3-Bromo-4-propoxybenzamide has a molecular weight of 258.11 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

- Noncovalent Interactions in Crystal Structures : A study by Bolotin et al. (2020) explored the noncovalent interactions in crystal structures. They observed symmetrical noncovalent interactions Br···Br in the crystal structure of a peroxo compound derived from a bromobenzamidrazone reaction. These interactions are suggested as one of the driving forces for crystallization, hence stabilizing the compound in a solid state. This research can be relevant for understanding the crystallization processes of compounds similar to 3-Bromo-4-propoxybenzamide (Bolotin, Il’in, Suslonov, & Novikov, 2020).

2. Biological Activity and Metabolism

- Antidiabetic Potential : Jung et al. (2017) investigated a benzamide derivative's antidiabetic effects through PPARα/γ dual activation. This study can provide insights into the potential biological activities of 3-Bromo-4-propoxybenzamide in metabolic disorders (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).

- Antioxidant Activity : Research by Li et al. (2012) on bromophenols, which include compounds structurally similar to 3-Bromo-4-propoxybenzamide, revealed their strong scavenging activity against radicals. These findings suggest potential applications of 3-Bromo-4-propoxybenzamide as a natural antioxidant in pharmaceutical or food industries (Li, Li, Gloer, & Wang, 2012).

3. Antimicrobial and Anticancer Applications

- Novel Antimicrobial Activity : Buchieri et al. (2017) found that a 3-bromo-4-propoxybenzamide analog demonstrated antibacterial activity against Mycobacterium smegmatis. The study emphasized the potential of nitro drugs, including benzamide derivatives, in treating bacterial infections (Buchieri, Cimino, Rebollo-Ramirez, Beauvineau, Cascioferro, Favre-Rochex, Helynck, Naud‐Martin, Larrouy-Maumus, Munier-Lehmann, & Gicquel, 2017).

- Cancer Research : A study by Rowland et al. (2006) synthesized bromo-benzamide derivatives for targeting sigma2-receptor, which is upregulated in tumor cells. This research provides a foundation for developing 3-Bromo-4-propoxybenzamide as a potential PET radiotracer for imaging solid tumors (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).

4. Synthesis and Chemical Properties

- Synthesis and Characterization : The synthesis and characterization of benzamide derivatives, including bromo-benzene compounds, were explored by Bi (2015). This study can offer valuable insights into the synthetic pathways and characteristics of compounds like 3-Bromo-4-propoxybenzamide (Bi, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBGEMJLXNRVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)

![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)

![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)

![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2425332.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)